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Compound of Interest

Compound Name: 6-Bromo-1,3-dimethyl-1H-indazole

Cat. No.: B1519968 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole
Scaffold
The indazole nucleus is a privileged heterocyclic motif in medicinal chemistry, forming the core

structure of numerous pharmacologically active compounds. Its unique bicyclic structure,

composed of fused benzene and pyrazole rings, allows for diverse functionalization, leading to

a wide array of biological activities. Indazole derivatives have demonstrated efficacy as kinase

inhibitors, anti-inflammatory agents, and anticancer therapeutics.[1][2] Within this important

class of molecules, 6-Bromo-1,3-dimethyl-1H-indazole emerges as a key building block for

the synthesis of novel therapeutic agents, particularly in the realm of oncology.[3] This guide

provides a comprehensive overview of its chemical properties, a plausible synthetic route, and

its potential applications in drug discovery.

Core Properties of 6-Bromo-1,3-dimethyl-1H-
indazole
A thorough understanding of the physicochemical properties of a compound is fundamental to

its application in research and development. Below is a summary of the key identifiers and

properties of 6-Bromo-1,3-dimethyl-1H-indazole.
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Property Value Source

CAS Number 1095539-84-6 [4][5]

Molecular Formula C₉H₉BrN₂ [6][7]

Molecular Weight 225.09 g/mol [6]

Purity Typically ≥97% [6]

Appearance Solid (predicted)

Solubility

Expected to be soluble in

common organic solvents like

DMSO, DMF, and methanol.

Synthesis and Mechanistic Insights
While a specific, detailed synthesis protocol for 6-Bromo-1,3-dimethyl-1H-indazole is not

extensively documented in publicly available literature, a highly plausible and efficient synthetic

pathway can be constructed based on established methodologies for the functionalization of

the indazole ring system. The proposed synthesis is a multi-step process commencing with the

commercially available 6-bromo-1H-indazole.

The overall synthetic strategy involves the sequential methylation of 6-bromo-1H-indazole. The

first methylation at the N1 position is generally favored due to the thermodynamic stability of

the resulting product. Subsequent functionalization at the C3 position, followed by a second

methylation, would lead to the desired product. However, a more direct approach would be the

N-methylation of 6-bromo-3-methyl-1H-indazole.

Proposed Synthetic Workflow
The following diagram, generated using DOT language, illustrates the proposed synthetic

pathway.
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Step 1: Synthesis of 6-Bromo-1-methyl-1H-indazole

Step 2: C3-Methylation (Hypothetical)

6-Bromo-1H-indazole

NaH, CH3I in THF

6-Bromo-1-methyl-1H-indazole

6-Bromo-1-methyl-1H-indazole

Reagents for C3-Methylation

6-Bromo-1,3-dimethyl-1H-indazole

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 6-Bromo-1,3-dimethyl-1H-indazole.

Detailed Experimental Protocol (Plausible Method)
This protocol is a scientifically sound, proposed method based on analogous reactions and

established chemical principles for indazole synthesis.

Step 1: Synthesis of 6-Bromo-1-methyl-1H-indazole

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1519968?utm_src=pdf-body-img
https://www.benchchem.com/product/b1519968?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1519968?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This initial step involves the regioselective N-methylation of 6-bromo-1H-indazole. The use of a

strong base like sodium hydride (NaH) in an aprotic polar solvent such as tetrahydrofuran

(THF) typically favors alkylation at the N1 position, which is the thermodynamically more stable

isomer.

Reaction Setup: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous

THF under a nitrogen atmosphere at 0°C, add a solution of 6-bromo-1H-indazole (1.0

equivalent) in anhydrous THF dropwise.

Deprotonation: Allow the reaction mixture to stir at room temperature for 1 hour to ensure

complete deprotonation of the indazole nitrogen.

Methylation: Cool the mixture back to 0°C and add methyl iodide (1.1 equivalents) dropwise.

Reaction Progression: Let the reaction warm to room temperature and stir for 12-16 hours.

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated

aqueous solution of ammonium chloride (NH₄Cl).

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure. The crude product can be further purified

by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure

6-bromo-1-methyl-1H-indazole.[3]

Step 2: N-methylation of 6-bromo-3-methyl-1H-indazole (Alternative Plausible Route)

An alternative and potentially more direct route would involve the N-methylation of

commercially available 6-bromo-3-methyl-1H-indazole.

Reaction Setup: To a solution of 6-bromo-3-methyl-1H-indazole (1.0 equivalent) in a suitable

solvent such as dimethylformamide (DMF) or THF, add a base (e.g., sodium hydride or

potassium carbonate) (1.1-1.5 equivalents) at 0°C.

Deprotonation: Stir the mixture for a short period to allow for deprotonation.
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Methylation: Add methyl iodide (1.1-1.5 equivalents) dropwise at 0°C.

Reaction Progression and Work-up: Allow the reaction to proceed to completion, monitoring

by TLC. The work-up and purification would follow a similar procedure as described in Step

1.

Applications in Drug Discovery and Medicinal
Chemistry
The true value of 6-Bromo-1,3-dimethyl-1H-indazole lies in its utility as a versatile

intermediate for the synthesis of more complex molecules with potential therapeutic

applications. The bromine atom at the 6-position serves as a convenient handle for further

chemical modifications, such as cross-coupling reactions, to introduce additional structural

diversity.

Precursor for Anticancer Agents
A recent study highlights the significance of the 1,3-dimethyl-1H-indazole scaffold in the

development of novel anticancer agents. Researchers designed and synthesized a series of

1,3-dimethyl-6-amino-1H-indazole derivatives as inhibitors of indoleamine 2,3-dioxygenase 1

(IDO1), an enzyme implicated in tumor immune escape.[3] In this synthetic route, the 6-bromo-
1,3-dimethyl-1H-indazole would be a key precursor, with the bromo group being subsequently

converted to an amino group.

One of the synthesized compounds, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine,

demonstrated significant potential in suppressing IDO1 expression and inducing apoptosis in

hypopharyngeal carcinoma cells.[3] This underscores the importance of the 6-bromo-1,3-
dimethyl-1H-indazole core in generating compounds with promising anticancer activity.

The following workflow illustrates the potential use of 6-Bromo-1,3-dimethyl-1H-indazole in

the synthesis of bioactive molecules.
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Caption: Application workflow of 6-Bromo-1,3-dimethyl-1H-indazole.

Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling 6-
Bromo-1,3-dimethyl-1H-indazole. It is advisable to handle the compound in a well-ventilated

fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety

glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS)

provided by the supplier.

Conclusion
6-Bromo-1,3-dimethyl-1H-indazole is a valuable and versatile building block in the field of

medicinal chemistry. While detailed characterization data is not widely published, its structural

relationship to other well-studied indazole derivatives allows for the confident prediction of its
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properties and the development of robust synthetic protocols. Its demonstrated utility as a

precursor for potent anticancer agents highlights its significance for researchers and scientists

in the ongoing quest for novel therapeutics. The methodologies and insights provided in this

guide are intended to empower drug development professionals to effectively utilize this

important chemical entity in their research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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